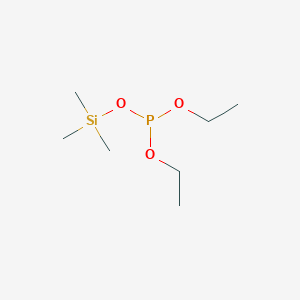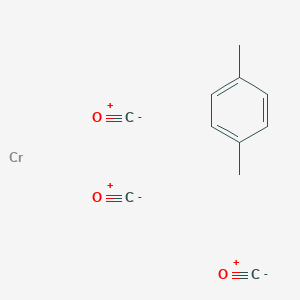
Samarium fluoride (SmF3)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Samarium fluoride (SmF3) is a useful research compound. Its molecular formula is F3Sm and its molecular weight is 207.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Samarium fluoride (SmF3) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Samarium fluoride (SmF3) including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Samarium fluoride, also known as trifluorosamarium or Samarium fluoride (SmF3), is a compound that primarily targets the lanthanide series of the periodic table . The lanthanides are a group of 15 metallic elements with atomic numbers 57 through 71, from lanthanum through lutetium . These elements, along with scandium and yttrium, are often referred to as rare-earth elements .
Mode of Action
It is known that samarium fluoride can react with some reducing agents at high temperatures to obtain samarium (ii) fluoride .
Biochemical Pathways
These interesting properties make them attractive materials in imaging, photonics, sensing, and coordination science .
Result of Action
The result of Samarium fluoride’s action is primarily observed in its luminescent properties. The complexes display characteristic luminescence peaks of samarium (III) ion at 566, 600, and 647 nm . Different coordination environments around samarium (III) ion in dimethyl sulfoxide solution and powder state result in different emission colors: bright orange and red color with intense peaks at 600 nm and 647 nm .
Action Environment
The action of Samarium fluoride can be influenced by environmental factors. For instance, it is slightly hygroscopic and conditions/substances to avoid are open flame, moisture, and strong acids . Furthermore, the luminescent properties of Samarium fluoride can be influenced by the coordination environment around the samarium (III) ion .
Biochemical Analysis
Biochemical Properties
It is known that Samarium, the metal component of Samarium fluoride, can form complexes with various ligands . These complexes have been shown to exhibit luminescent properties, which could potentially be utilized in biochemical assays .
Cellular Effects
The cellular effects of Samarium fluoride are currently not well-documented. Fluoride ions are known to have various effects on cells. For instance, fluoride can inhibit glycolysis, a crucial metabolic pathway
Molecular Mechanism
It is known that Samarium ions can form complexes with various ligands, potentially influencing biochemical reactions .
Temporal Effects in Laboratory Settings
It has been reported that Samarium melts from a distorted face-centered cubic (dfcc) phase starting at 33 GPa (1333 K), with complete melt at 40 GPa (1468 K) .
Dosage Effects in Animal Models
There is currently limited information available on the dosage effects of Samarium fluoride in animal models. It is known that fluoride intake can lead to toxicity phenotypes closely associated with neurotoxicity .
Metabolic Pathways
Fluoride is known to inhibit glycolysis, a crucial metabolic pathway .
Properties
CAS No. |
13765-24-7 |
|---|---|
Molecular Formula |
F3Sm |
Molecular Weight |
207.4 g/mol |
IUPAC Name |
samarium(3+);trifluoride |
InChI |
InChI=1S/3FH.Sm/h3*1H;/q;;;+3/p-3 |
InChI Key |
OJIKOZJGHCVMDC-UHFFFAOYSA-K |
SMILES |
F[Sm](F)F |
Canonical SMILES |
[F-].[F-].[F-].[Sm+3] |
Key on ui other cas no. |
13765-24-7 |
Origin of Product |
United States |
Q1: What is the molecular formula and weight of samarium fluoride?
A1: Samarium fluoride is represented by the molecular formula SmF3, with a molecular weight of 255.36 g/mol.
Q2: What are the typical crystal structures of SmF3 thin films?
A2: Samarium fluoride thin films can exhibit either hexagonal or orthorhombic crystal structures, depending on the deposition technique and conditions. [] For instance, ion-assisted deposition can significantly influence the resulting crystal structure and orientation compared to standard thermal evaporation. []
Q3: What is known about the phase transition in SmF3 at high temperatures?
A3: Samarium fluoride undergoes a first-order phase transition from an orthorhombic structure (space group Pnma) at room temperature to a rhombohedral structure (space group R-3c) at high temperatures. This transition occurs around 442 °C and has been investigated using techniques like differential thermal analysis, X-ray diffraction, and Raman scattering. [, ]
Q4: What happens to the valency of samarium ions in non-stoichiometric samarium fluoride (SmFx)?
A4: Non-stoichiometric samarium fluoride series (SmFx, 2.0 ≤ x ≤ 3.0) can be synthesized by reducing samarium trifluoride with hydrogen. [] The valence of samarium ions in these compounds varies depending on the stoichiometry and synthesis conditions. [, ]
Q5: How does the presence of water vapor affect the properties of MIS structures with samarium fluoride films?
A5: Studies show that increasing the relative humidity surrounding MIS structures with samarium fluoride on germanium, silicon, or as part of Al-Y2O3 structures leads to a noticeable increase in the maximum specific capacitance. [, ] This suggests water molecules are incorporated into the samarium fluoride film structure. This process appears to be sorption and does not cause irreversible changes in the dielectric film at the temperatures studied. [, ]
Q6: How stable are samarium fluoride films under the influence of electric fields?
A6: While generally stable, samarium fluoride films used in MIS structures can experience degradation under the influence of high electric fields (~108 V/m) commonly encountered during electroforming processes, especially considering their bistable switching property. [] The impact of these fields on the electrophysical properties is an active area of research. []
Q7: Can SmF3 be used as a dopant in transparent conducting oxides?
A7: Yes, incorporating samarium trifluoride (SmF3) as an acceptor dopant in tin oxide (SnO2) thin films can induce p-type conductivity. [] These p-type SmF3-doped SnO2 (SFTO) films have shown promising optoelectronic properties, including good transparency and electrical conductivity. []
Q8: What role can samarium fluoride play in fluoride ion-selective electrodes?
A8: Single crystals of lanthanum fluoride (LaF3) or neodymium fluoride (NdF3) doped with samarium fluoride (SmF3) can act as membranes in fluoride ion-selective electrodes. [] Doping with SmF3 improves both the response time and selectivity of the electrodes by increasing the mobility of fluoride ions within the membrane. []
Q9: How does the addition of samarium fluoride affect the ultraviolet light transmission of fluoberyllate glasses?
A9: Introducing small amounts of samarium fluoride into fluoberyllate glasses has been shown to enhance their ultraviolet light transmission. [] This effect is attributed to the interaction of SmF3 with the glass matrix, influencing its optical properties. []
Q10: Is samarium fluoride a suitable material for anti-reflective coatings?
A10: Yes, samarium fluoride, particularly when combined with magnesium fluoride, exhibits good laser damage resistance and can be used in low-index anti-reflective coatings for applications such as 355 nm lasers. [] These coatings, typically composed of multiple quarterwave-thick layers, demonstrated superior damage thresholds compared to other low-index material combinations. []
Q11: Can SmF3 be used in nuclear gamma-ray Mössbauer sources?
A11: Samarium-151, which decays to europium-151 by emitting a 21.6 keV gamma ray, is commonly used in Mössbauer spectroscopy studies of europium compounds. While traditionally SmF3 and Sm2O3 have been used as source matrices, research indicates that samarium oxalate decahydrate (Sm2(C2O4)3.H2O) could be a superior alternative due to its narrower linewidth and comparable f'' factor to SmF3. []
Q12: What are some potential areas for computational chemistry and modeling studies on SmF3?
A12: Future research could explore:
Q13: How can structure-activity relationship (SAR) studies be applied to SmF3?
A13: Although not directly addressed in the abstracts, SAR studies could investigate the effects of:
Q14: What analytical methods are important for characterizing SmF3?
A14: Commonly employed techniques include:
- X-ray diffraction (XRD): To determine the crystal structure and phase purity of SmF3 materials. [, , ]
- Scanning electron microscopy (SEM): To examine the morphology and microstructure of SmF3 films and powders. []
- Electrical measurements: Techniques like Hall effect measurements, I-V characteristics, and C-V measurements are vital for studying the electrical properties of SmF3 in devices like MIS structures or transparent conducting oxides. [, , ]
- Optical spectroscopy: UV-Vis-NIR absorption and fluorescence spectroscopy can be used to investigate the optical properties of SmF3-containing materials like glasses or thin films. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![2-(Methylthio)benzo[d]oxazole](/img/structure/B78973.png)




